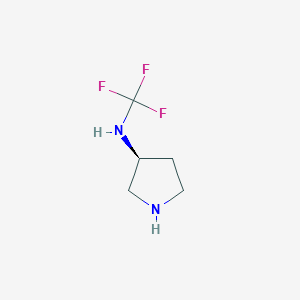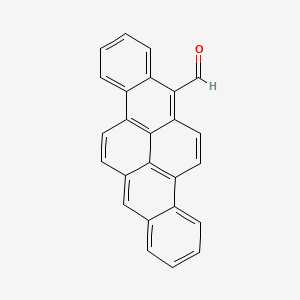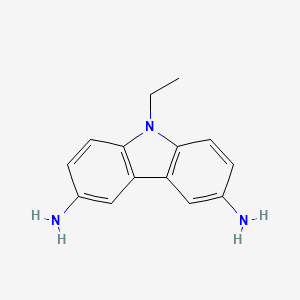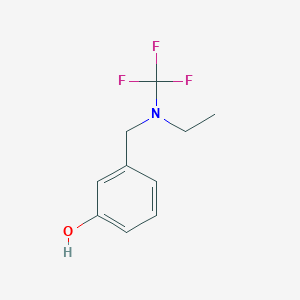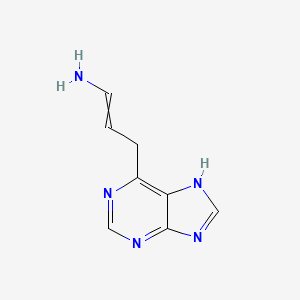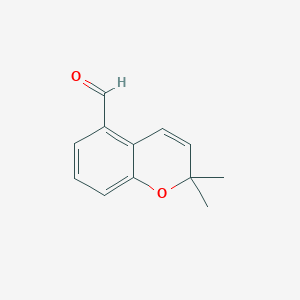
2,2-dimethyl-2H-chromene-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2H-chromene-5-carbaldehyde is a chemical compound belonging to the chromene family, characterized by a benzopyran ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The chromene scaffold is prevalent in numerous natural products and synthetic compounds, making it a significant subject of study .
Métodos De Preparación
The synthesis of 2,2-dimethyl-2H-chromene-5-carbaldehyde involves several synthetic routes. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the formation of the benzopyran ring through cyclization reactions and subsequent functionalization to introduce the aldehyde group at the 5-position .
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Análisis De Reacciones Químicas
2,2-Dimethyl-2H-chromene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions include carboxylic acids, alcohols, and substituted chromenes, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,2-dimethyl-2H-chromene-5-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
2,2-Dimethyl-2H-chromene-5-carbaldehyde can be compared with other similar compounds, such as:
2,2-Dimethyl-2H-chromene-6-carbaldehyde: Similar in structure but with the aldehyde group at the 6-position, this compound exhibits different reactivity and biological activities.
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde:
7-Bromo-2H-chromene-3-carboxylic acid: This derivative has a bromine atom and a carboxylic acid group, making it useful for different synthetic and biological applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical reactivity and biological activities .
Propiedades
Número CAS |
158227-32-8 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
2,2-dimethylchromene-5-carbaldehyde |
InChI |
InChI=1S/C12H12O2/c1-12(2)7-6-10-9(8-13)4-3-5-11(10)14-12/h3-8H,1-2H3 |
Clave InChI |
MYQCSWUVYHRERP-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=CC2=C(C=CC=C2O1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


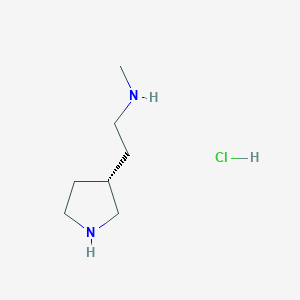
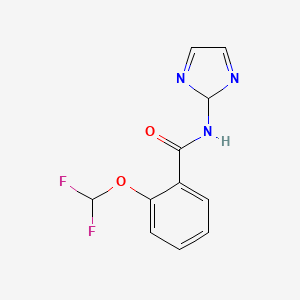
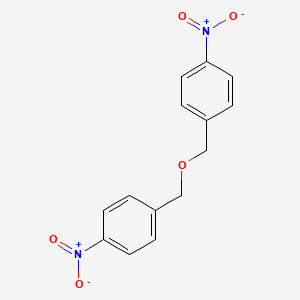
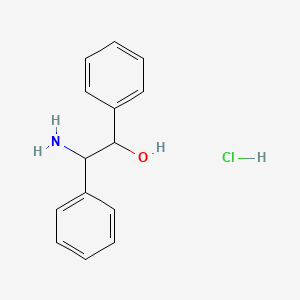
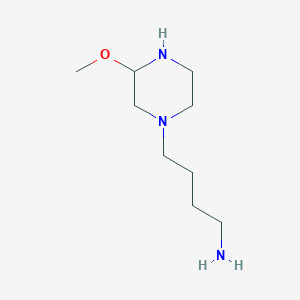
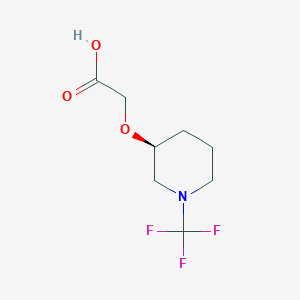

![N-[2-(ethyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]-2-phenylacetamide](/img/structure/B13949499.png)

